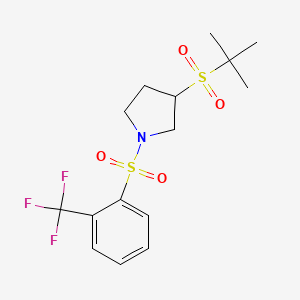

3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a chemically synthesized molecule that likely contains a pyrrolidine core, which is a five-membered lactam ring, functionalized with sulfonyl groups and a trifluoromethylphenyl group. The presence of these groups suggests that the molecule could be of interest in the field of organic synthesis, potentially as an intermediate or a reagent in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related sulfonyl-containing heterocycles has been demonstrated in the literature. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles . Although the specific synthesis of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

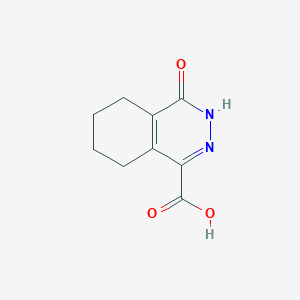

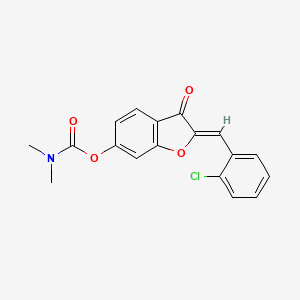

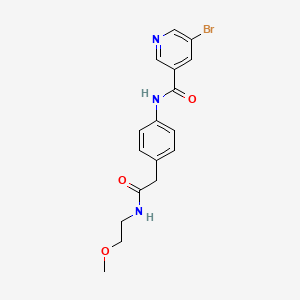

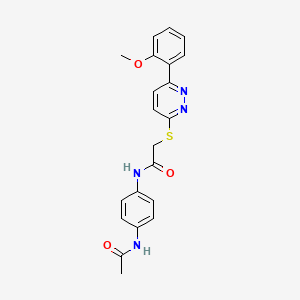

Molecular Structure Analysis

While the exact molecular structure analysis of the compound is not provided, the general structure of sulfonyl pyrroles has been studied. These molecules typically feature a pyrrolidine ring substituted with various sulfonyl groups, which can significantly influence the electronic properties of the molecule . The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effects, which could impact the reactivity and stability of the molecule.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl pyrroles can be quite diverse. The provided literature indicates that sulfonyl groups can participate in various chemical reactions, such as sulfonamination . The presence of a trifluoromethyl group could further enhance the reactivity of the molecule, potentially making it a useful intermediate in the synthesis of ketones or other aromatic compounds when combined with suitable reagents, such as 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can be inferred to some extent from the properties of similar compounds. Sulfonyl pyrroles are generally stable under a variety of conditions and can be isolated in moderate to good yields . The introduction of a trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents .

Direcciones Futuras

Mecanismo De Acción

Target of Action

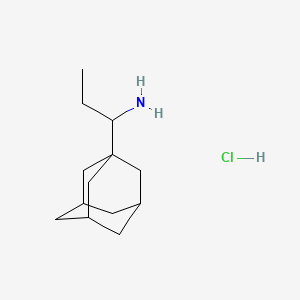

The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological effect. The tert-butyl group and the trifluoromethylphenyl group in the compound could potentially interact with such targets .

Mode of Action

The compound might interact with its targets through various types of chemical bonds, such as covalent bonds, hydrogen bonds, or van der Waals interactions. The formation of these bonds could induce conformational changes in the target protein, altering its activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if the compound inhibits an enzyme, it could block a specific pathway, leading to the accumulation or depletion of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These effects could range from the activation or inhibition of signal transduction pathways to the induction of cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

3-tert-butylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c1-14(2,3)24(20,21)11-8-9-19(10-11)25(22,23)13-7-5-4-6-12(13)15(16,17)18/h4-7,11H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICPHPPYMJUJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)